YK-3-237 Exhibits Potent Anti-Proliferative Activity Specifically in Mutant p53 Triple-Negative Breast Cancer Cells Compared to Wild-Type p53 Cell Lines
YK-3-237 demonstrates a clear differential anti-proliferative effect that correlates with the p53 mutation status of breast cancer cells. In a panel of 9 triple-negative breast cancer (TNBC) cell lines harboring various mutant p53 (mtp53) genotypes, YK-3-237 exhibited EC₅₀ values ranging from 0.160 ± 0.043 µM to 5.031 ± 2.010 µM, indicating submicromolar potency in the most sensitive lines [1]. In contrast, luminal breast cancer cell lines expressing wild-type p53 (WTp53), such as MCF7 and ZR-75-1, were significantly less sensitive, with EC₅₀ values of 2.402 ± 0.256 µM and 3.822 ± 0.967 µM, respectively [1]. This represents a 5- to 24-fold difference in potency based on p53 mutational status, establishing YK-3-237 as a functional probe for mtp53-driven cancer models.
| Evidence Dimension | Anti-proliferative activity (EC₅₀, 72-hour MTT assay) |
|---|---|
| Target Compound Data | EC₅₀ = 0.160 ± 0.043 µM (HS578T, mtp53 V157F); 0.241 ± 0.086 µM (MDA-MB-453); 0.253 ± 0.028 µM (SUM1315MO2); 0.289 ± 0.066 µM (SUM149PT); 0.353 ± 0.017 µM (BT549); 0.431 ± 0.136 µM (MDA-MB-231); 0.501 ± 0.062 µM (MDA-MB-436); 1.436 ± 0.754 µM (MDA-MB-468); 5.031 ± 2.010 µM (HCC1937) |
| Comparator Or Baseline | Luminal breast cancer cells with WTp53: T47D (EC₅₀ = 1.573 ± 0.370 µM), MCF7 (EC₅₀ = 2.402 ± 0.256 µM), ZR-75-1 (EC₅₀ = 3.822 ± 0.967 µM) |
| Quantified Difference | 5- to 24-fold greater potency in the most sensitive mtp53 TNBC lines compared to WTp53-expressing luminal lines |
| Conditions | Breast cancer cell line panel; 72-hour treatment; cell viability measured by MTT assay; EC₅₀ calculated using CompuSyn software |
Why This Matters
This p53-status-dependent sensitivity profile enables researchers to use YK-3-237 as a selective tool to interrogate mtp53-dependent pathways in TNBC, and justifies its procurement over broad-spectrum SIRT1 activators like resveratrol, which lack this defined cellular selectivity window.
- [1] Yi YW, Kang HJ, Kim HJ, Kong Y, Brown ML, Bae I. Targeting mutant p53 by a SIRT1 activator YK-3-237 inhibits the proliferation of triple-negative breast cancer cells. Oncotarget. 2013 Jul;4(7):984-94. View Source
